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molecular formula C22H22F4N2O3 B8792812 1-(4-(5-Fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one

1-(4-(5-Fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentyl)quinazolin-4(1H)-one

Cat. No. B8792812
M. Wt: 438.4 g/mol
InChI Key: UBLZPYJRNVSHFM-UHFFFAOYSA-N
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Patent
US07579469B2

Procedure details

To a solution of 2-[4-(5-fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentylamino]benzamide (106 mg) in trimethylorthoformate (6 mL) was added trifluoroacetic acid (0.1 mL). After 1.5 hours, the reaction mixture was concentrated in vacuo. The residue was purified by column chromatography with silica gel (eluted with 70% ethyl acetate-hexanes) to give the title compound as a white solid (82 mg), m.p. 118° C.-121° C.
Name
2-[4-(5-fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentylamino]benzamide
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:29][CH3:30])=[C:6]([C:8]([CH3:28])([CH3:27])[CH2:9][C:10]([OH:26])([C:22]([F:25])([F:24])[F:23])[CH2:11][NH:12][C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([NH2:17])=[O:16])[CH:7]=1.F[C:32](F)(F)C(O)=O>COC(OC)OC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:29][CH3:30])=[C:6]([C:8]([CH3:27])([CH3:28])[CH2:9][C:10]([OH:26])([C:22]([F:25])([F:23])[F:24])[CH2:11][N:12]2[C:13]3[C:14](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:15](=[O:16])[N:17]=[CH:32]2)[CH:7]=1

Inputs

Step One
Name
2-[4-(5-fluoro-2-methoxyphenyl)-2-hydroxy-4-methyl-2-trifluoromethylpentylamino]benzamide
Quantity
106 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(CC(CNC1=C(C(=O)N)C=CC=C1)(C(F)(F)F)O)(C)C)OC
Name
Quantity
0.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
6 mL
Type
solvent
Smiles
COC(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with silica gel (eluted with 70% ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)C(CC(CN1C=NC(C2=CC=CC=C12)=O)(C(F)(F)F)O)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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